1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)
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Overview
Description
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) is an organic compound with the molecular formula C24H26O2 It is characterized by the presence of two methylbenzene groups connected through a phenylenebis(methyleneoxy) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) typically involves the reaction of 1,4-bis(bromomethyl)benzene with 2-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) .
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while nitration can produce nitro derivatives of the compound .
Scientific Research Applications
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-methylbenzene): Similar structure but with different substitution patterns on the aromatic rings.
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methoxybenzene): Contains methoxy groups instead of methyl groups, leading to different chemical properties.
Uniqueness
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
34589-40-7 |
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Molecular Formula |
C22H22O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1,4-bis[(2-methylphenoxy)methyl]benzene |
InChI |
InChI=1S/C22H22O2/c1-17-7-3-5-9-21(17)23-15-19-11-13-20(14-12-19)16-24-22-10-6-4-8-18(22)2/h3-14H,15-16H2,1-2H3 |
InChI Key |
MRGYYZZLPGQVTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(C=C2)COC3=CC=CC=C3C |
Origin of Product |
United States |
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